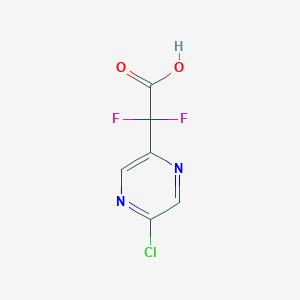

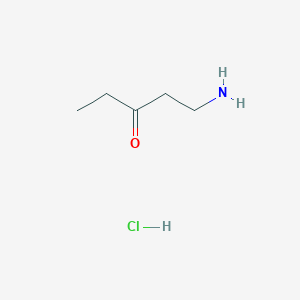

![molecular formula C10H18Cl2N4 B6618456 N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride CAS No. 1803572-10-2](/img/structure/B6618456.png)

N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride (NMPP) is a synthetic compound that has become increasingly popular in scientific research applications due to its ability to act as a potent agonist for the NMDA receptor. It has a wide range of applications in the fields of neuroscience, pharmacology, and biochemistry. NMPP is a highly versatile compound that can be used in a variety of laboratory experiments and has been found to have numerous biochemical and physiological effects on the body. We will also discuss the potential future directions of NMPP research.

Scientific Research Applications

N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride has a wide range of scientific research applications. It is most commonly used as an agonist for the NMDA receptor, which plays a role in learning and memory. N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride has been used to study the effects of NMDA receptor activation on synaptic plasticity and neuronal excitability. It has also been used to study the effects of NMDA receptor activation on the development of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. In addition, N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride has been used to study the effects of NMDA receptor activation on the development of addiction and drug abuse.

Mechanism of Action

N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride acts as an agonist for the NMDA receptor, which is a glutamate receptor that is involved in learning and memory. When N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride binds to the NMDA receptor, it causes the receptor to open and allows calcium to enter the cell. This influx of calcium triggers a cascade of biochemical events that result in the activation of the NMDA receptor and subsequent changes in neuronal excitability and synaptic plasticity.

Biochemical and Physiological Effects

N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride has been found to have numerous biochemical and physiological effects on the body. It has been found to increase the levels of glutamate in the brain, which is involved in learning and memory. It has also been found to increase the levels of dopamine, which is involved in reward and pleasure. In addition, N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride has been found to reduce the levels of stress hormones such as cortisol and adrenaline, which can reduce anxiety and improve mood.

Advantages and Limitations for Lab Experiments

N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride has several advantages for use in laboratory experiments. It is a highly potent agonist for the NMDA receptor and has been found to have numerous biochemical and physiological effects on the body. In addition, N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride is relatively stable and has a long shelf life. However, there are some limitations to using N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride in laboratory experiments. It is a synthetic compound and can be difficult to synthesize in large quantities. In addition, N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride is a highly potent compound and should be used with caution in laboratory experiments.

Future Directions

N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride has a wide range of potential future directions of research. It has been found to have a variety of effects on the brain, which suggests that it may have therapeutic potential for neurological and psychiatric disorders. In addition, N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride may have potential applications in the field of drug development and drug delivery. It may also have potential applications in the field of gene therapy, as it has been found to affect gene expression and protein synthesis in the brain. Finally, N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride may have potential applications in the field of stem cell research, as it has been found to affect stem cell differentiation and proliferation.

Synthesis Methods

N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride can be synthesized using several different methods. The most common and widely used method is the reaction between pyrrolidine and methylpyrimidine in aqueous solution. This reaction is catalyzed by the presence of an acid such as hydrochloric acid or sulfuric acid. The reaction produces N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride dihydrochloride in an aqueous solution. Other methods of synthesis include the reaction between pyrrolidine and methylpyrimidine in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

properties

IUPAC Name |

N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.2ClH/c1-14(9-3-6-11-7-9)8-10-12-4-2-5-13-10;;/h2,4-5,9,11H,3,6-8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWDTVSUGWSUCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC=CC=N1)C2CCNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

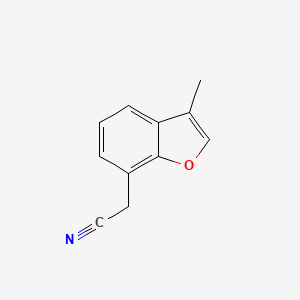

![N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6618452.png)

![2-[4-(3,4-dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6618474.png)